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Introduction

MicroRNA-143 (miR-143) is a small non-coding RNA molecule that plays a crucial role in the
post-transcriptional regulation of gene expression.[1][2] Its dysregulation is implicated in a
variety of diseases, most notably in cancer, where it predominantly functions as a tumor
suppressor.[1][3][4] MiIR-143 is known to be downregulated in numerous cancers, including
colorectal, breast, lung, and prostate cancer.[2][5] It exerts its tumor-suppressive effects by
targeting key oncogenes involved in critical cellular processes such as proliferation,
differentiation, and apoptosis.[3][4] Understanding the expression levels of miR-143 in various
tissues is paramount for elucidating its role in both normal physiology and pathology, and for
the development of novel therapeutic strategies.

This document provides detailed application notes and protocols for the accurate measurement
of miR-143 expression levels in tissue samples, catering to the needs of researchers,
scientists, and professionals in drug development. The methodologies covered include
guantitative reverse transcription PCR (qRT-PCR), in situ hybridization (ISH), and Northern
blotting.

Quantitative Data Summary

The expression of miR-143 varies significantly across different tissues and disease states. The
following table summarizes quantitative data on miR-143 expression from various studies.
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Signaling Pathway of miR-143

MiR-143 is a critical regulator of several key signaling pathways implicated in cancer

progression. It primarily functions as a tumor suppressor by targeting and downregulating the

expression of oncogenes within the Transforming Growth Factor-beta (TGF-), Mitogen-

Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK), and

Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathways. By inhibiting these pathways, miR-

143 can suppress cell proliferation, migration, and invasion.
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Caption: miR-143 Signaling Pathway

Experimental Protocols

Accurate measurement of miR-143 expression is crucial for research and clinical applications.
Below are detailed protocols for three common techniques.

Quantitative Reverse Transcription PCR (qRT-PCR)
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gRT-PCR is a highly sensitive and specific method for quantifying miRNA expression.[11] This
protocol outlines a two-step process involving reverse transcription followed by real-time PCR.

Experimental Workflow:

RNA Extraction -( Reverse Transcription R f Real-Time PCR
Reverse gPCR with .
Tissue Sample Homogenization o Rl Transcription cDNA miR-143 specific Data Analysis
Isolation y N (AACt method)
(Stem-loop RT) primers
J

Click to download full resolution via product page
Caption: gRT-PCR Workflow for miR-143 Expression Analysis
Protocol:

¢ RNA Isolation:

[¢]

Homogenize 50-100 mg of fresh or frozen tissue in 1 mL of TRIzol reagent.

[¢]

Follow the manufacturer's protocol for phase separation and RNA precipitation.

o

Resuspend the RNA pellet in RNase-free water.

(¢]

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by gel
electrophoresis.

o Reverse Transcription (RT):
o Use a miRNA-specific reverse transcription kit with stem-loop primers for miR-143.

o Ina 15 pL reaction, combine 100 ng of total RNA, 1 pL of miR-143-specific stem-loop RT
primer, and components of the RT reaction mix.

o Incubate the reaction at 16°C for 30 minutes, followed by 42°C for 30 minutes, and
inactivate the enzyme at 85°C for 5 minutes.
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e Real-Time PCR:

o Prepare a 20 pL PCR reaction containing 2 pL of the RT product, 10 pL of 2x SYBR Green
Master Mix, and 0.5 puM each of the miR-143 forward primer and a universal reverse

primer.

o Use a real-time PCR system with the following cycling conditions: 95°C for 10 minutes,
followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

o Include a small nuclear RNA (e.g., U6) as an endogenous control for normalization.

o Analyze the data using the comparative Ct (AACt) method to determine the relative

expression of miR-143.

In Situ Hybridization (ISH)

ISH allows for the visualization of miR-143 expression within the cellular context of a tissue
section, providing spatial information. Locked Nucleic Acid (LNA) probes are recommended for

their high affinity and specificity for small RNA targets.

Experimental Workflow:

Tissue Preparation Hybdt Detection & Visualizatiof
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Caption: In Situ Hybridization Workflow for miR-143
Protocol:

o Tissue Preparation:
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o Cut 4-6 pm sections from formalin-fixed, paraffin-embedded (FFPE) tissue blocks and
mount on positively charged slides.

o Deparaffinize the sections in xylene and rehydrate through a graded ethanol series to
water.

e Pre-hybridization:
o Treat sections with Proteinase K (15 pg/mL) at 37°C for 10 minutes.
o Wash with PBS and then dehydrate through an ethanol series.

e Hybridization:

o Apply a digoxigenin (DIG)-labeled LNA probe specific for miR-143 (e.g., from Exigon) at a
concentration of 50-100 nM in hybridization buffer.

o Denature the probe and tissue by heating at 90°C for 5 minutes.
o Hybridize overnight at a temperature optimized for the specific probe (typically 50-60°C).
o Post-hybridization Washes and Detection:

o Perform stringent washes in SSC buffer at the hybridization temperature to remove
unbound probe.

o Block with a blocking solution (e.g., 2% sheep serum in MABT) for 1 hour at room
temperature.

o Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at
4°C.

o Wash with MABT and then equilibrate in an alkaline phosphatase buffer.

o Develop the signal with a chromogenic substrate such as NBT/BCIP until the desired color
intensity is reached.

o Counterstain with Nuclear Fast Red, dehydrate, and mount.
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o Visualize the signal under a light microscope.

Northern Blotting

Northern blotting is a classical technique for the detection and size separation of RNA. While
less sensitive than gRT-PCR, it provides information about the size and integrity of the detected
mMiRNA.

Experimental Workflow:

RNA Separation Transfer & Hybridization Detection & Visualization
. Electro-transfer to A Hybridization with . Autoradiography or
(Total RNAHDenaturlng PAGE Nylon MembraneHUV Crosslinking Radiolabeled Probe Washing Phosphorimaging
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Caption: Northern Blotting Workflow for miR-143
Protocol:
* RNA Electrophoresis:

o Load 10-20 pg of total RNA per lane on a 15% denaturing polyacrylamide gel containing 8

M urea.

o Run the gel in 0.5x TBE buffer at 200V until the bromophenol blue dye reaches the bottom
of the gel.

o RNA Transfer:

o Transfer the RNA from the gel to a positively charged nylon membrane using a semi-dry or

wet electroblotting apparatus.

o After transfer, crosslink the RNA to the membrane using a UV crosslinker.

o Hybridization:
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o Pre-hybridize the membrane in a hybridization buffer (e.g., ULTRAhyb-Oligo) for at least
30 minutes at 42°C.

o Prepare a radiolabeled (e.g., with 32P) LNA or DNA oligonucleotide probe complementary
to the mature miR-143 sequence.

o Add the denatured probe to the hybridization buffer and incubate overnight at 42°C with
constant agitation.

e Washing and Detection:

o Wash the membrane with low and high stringency wash buffers to remove non-specific
binding of the probe.

o Expose the membrane to a phosphor screen or X-ray film to detect the radioactive signal.

o Quantify the signal using a phosphorimager and normalize to a loading control such as U6
SNRNA.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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